molecular formula C7H13ClN2O B6160943 2-(3-ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride CAS No. 2703781-94-4

2-(3-ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B6160943
CAS No.: 2703781-94-4
M. Wt: 176.6
InChI Key:
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Description

2-(3-ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl group at the third position of the oxazole ring and an ethanamine group at the fifth position, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-2-aminopropanol with a suitable acid chloride to form the oxazole ring. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxazole derivatives with different functional groups.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-(3-ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methyl-1,3-oxazol-5-yl)ethan-1-amine dihydrochloride
  • 2-(3-ethyl-1,2-oxazol-5-yl)acetic acid

Uniqueness

2-(3-ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride involves the reaction of 3-ethyl-5-hydroxy-2-oxazoline with ethylene diamine followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-ethyl-5-hydroxy-2-oxazoline", "ethylene diamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-ethyl-5-hydroxy-2-oxazoline is reacted with ethylene diamine in the presence of a catalyst to form 2-(3-ethyl-1,2-oxazol-5-yl)ethan-1-amine.", "Step 2: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 2-(3-ethyl-1,2-oxazol-5-yl)ethan-1-amine." ] }

CAS No.

2703781-94-4

Molecular Formula

C7H13ClN2O

Molecular Weight

176.6

Purity

95

Origin of Product

United States

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